molecular formula C18H21BrO2 B5083994 1-(6-Bromohexoxy)-3-phenoxybenzene

1-(6-Bromohexoxy)-3-phenoxybenzene

Cat. No.: B5083994
M. Wt: 349.3 g/mol
InChI Key: YYRJSNMATCHDCE-UHFFFAOYSA-N
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Description

1-(6-Bromohexoxy)-3-phenoxybenzene is an organic compound that features a brominated hexyl chain attached to a phenoxybenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromohexoxy)-3-phenoxybenzene typically involves the reaction of 6-bromo-1-hexanol with 3-phenoxybenzene under specific conditions. The process generally includes:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromohexoxy)-3-phenoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in solvents like DMF or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

1-(6-Bromohexoxy)-3-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromohexoxy)-3-phenoxybenzene depends on its application:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a brominated hexyl chain and a phenoxybenzene core, which imparts specific chemical and physical properties. This makes it valuable in applications requiring both reactivity and stability.

Properties

IUPAC Name

1-(6-bromohexoxy)-3-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c19-13-6-1-2-7-14-20-17-11-8-12-18(15-17)21-16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRJSNMATCHDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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